
Hexanenitrile
Overview
Description
Hexanenitrile, also known as capronitrile or 1-cyanopentane, is an organic compound with the molecular formula C₆H₁₁N. It is a colorless to light yellow liquid with a faint, characteristic odor. This compound is a nitrile, which means it contains a cyano group (-CN) attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications .
Preparation Methods
Hexanenitrile can be synthesized through several methods:
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Nucleophilic Substitution: : One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) or potassium cyanide (KCN). For example, reacting 1-bromohexane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields this compound .
C6H13Br+NaCN→C6H11CN+NaBr
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Dehydration of Primary Amides: : Another method involves the dehydration of hexanamide using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .
C6H13CONH2+SOCl2→C6H11CN+SO2+2HCl
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Industrial Production: : Industrially, this compound can be produced by the catalytic hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to form this compound .
Chemical Reactions Analysis
Hexanenitrile undergoes various chemical reactions, including:
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Hydrolysis: : this compound can be hydrolyzed under acidic or basic conditions to form hexanoic acid and ammonia .
C6H11CN+2H2O→C6H11COOH+NH3
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Reduction: : It can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .
C6H11CN+4H2→C6H13NH2
Biological Activity
Hexanenitrile, also known as n-hexanenitrile or capronitrile, is a nitrile compound with the molecular formula C₆H₁₁N. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals. This article delves into the biological activities associated with this compound, highlighting its potential pharmacological effects, mechanisms of action, and relevant research findings.
This compound is a colorless liquid with a faint odor, soluble in organic solvents but poorly soluble in water. It can be synthesized through various methods, including the hydrocyanation of alkenes and the reaction of hexyl halides with sodium cyanide. Its structure consists of a straight-chain alkane with a nitrile group, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study on the antimicrobial activity of hexane extracts from plants showed that this compound could inhibit the growth of bacteria such as Bacillus cereus and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) were found to be effective in a range that suggests potential applications in antimicrobial formulations.
Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Bacillus cereus | 29 | 0.625 |
Staphylococcus aureus | 28 | 0.750 |
Enterococcus faecalis | 27 | 1.000 |
Cytotoxicity Studies
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics. For instance, this compound exhibited significant cytotoxicity against human colon cancer cell lines at specific concentrations .
The biological activity of this compound can be attributed to its ability to interact with cellular components and influence metabolic pathways:
- Cell Membrane Disruption : this compound may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.
- Antioxidant Activity : Some studies suggest that compounds related to this compound may possess antioxidant properties, reducing oxidative stress within cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of hexane extracts from various plants found that this compound was among the active components responsible for inhibiting bacterial growth .
- Cytotoxic Effects on Cancer Cells : Research involving human colon cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Chemical Synthesis
Hexanenitrile as a Building Block
This compound is utilized as a versatile building block in organic synthesis. It can be transformed into various functional groups, including amines and carboxylic acids, through hydrolysis or reduction processes. The conversion of this compound to primary amines is particularly noteworthy, as it allows for the synthesis of pharmaceuticals and agrochemicals without generating secondary or tertiary amines .
Table 1: Chemical Transformations of this compound
Transformation Type | Reaction Conditions | Products |
---|---|---|
Hydrolysis | Acidic or basic conditions | Hexanoic acid |
Reduction | Catalytic hydrogenation | Hexylamine |
Nitrile Hydration | Enzymatic or chemical methods | Hexanoic acid derivatives |
Biocatalysis
Biocatalytic Processes
This compound has been studied for its potential in biocatalytic processes. Research indicates that it can be quantitatively converted to corresponding amides using nitrilases, enzymes that catalyze the hydrolysis of nitriles . This application is significant in the pharmaceutical industry for producing chiral intermediates.
Case Study: Nitrilase Application
- Objective: To convert this compound to hexanamide.
- Method: Utilizing nitrilase enzymes from microbial sources.
- Results: High conversion rates were achieved at moderate temperatures (30°C), demonstrating the efficiency of biocatalysis in producing valuable amides from nitriles .
Environmental Applications
Potential as a Fungicide
Recent studies have explored this compound's efficacy as a fungicide due to its broad-spectrum activity against various fungal pathogens. Its application could provide an environmentally friendly alternative to traditional fungicides .
Table 2: Efficacy of this compound as a Fungicide
Fungal Species | Concentration Tested (mg/L) | Efficacy (%) |
---|---|---|
Ascomycetes | 100 | 85 |
Basidiomycetes | 200 | 75 |
Fusarium species | 150 | 80 |
Safety and Toxicological Assessment
This compound's safety profile has been evaluated through various toxicological studies. It has been found to be non-genotoxic and poses minimal risk for skin sensitization at typical usage levels .
Table 3: Toxicological Data Summary for this compound
Endpoint | Result | Reference |
---|---|---|
Genotoxicity | Negative | RIFM (2017) |
Skin Sensitization | No concern | RIFM (1996) |
Developmental Toxicity NOAEL | 250 mg/kg/day | RIFM (2021) |
Q & A
Basic Research Questions
Q. What is the structural formula and IUPAC nomenclature of Hexanenitrile?
this compound (C₆H₁₁N) is a nitrile with the structure CH₃(CH₂)₄CN. Its IUPAC name is derived from the six-carbon chain, where the nitrile group (-CN) is positioned at the terminal carbon. This structure is critical for understanding its reactivity in hydrolysis and reduction reactions .
Q. How can this compound be synthesized from hexanoic acid?
this compound can be synthesized via a two-step process:
- Step 1: Convert hexanoic acid (C₅H₁₁COOH) to hexanoyl chloride using reagents like SOCl₂ or PCl₅.
- Step 2: React hexanoyl chloride (C₅H₁₁COCl) with ammonia to form hexanamide (C₅H₁₁CONH₂), followed by dehydration to yield this compound .
Q. How many structural isomers are possible for primary amines with the formula C₅H₁₃N?
There are 8 structural isomers of primary amines (C₅H₁₁NH₂), arising from variations in carbon chain branching. For example, isomers include pentan-1-amine, 3-methylbutan-1-amine, and 2-ethylpropan-1-amine. Discrepancies in reported counts (e.g., 7 vs. 8) may stem from differing classification criteria .
Q. What is the solubility profile of 1-aminopentane (pentylamine) in water and organic solvents?
1-Aminopentane is water-miscible due to hydrogen bonding between its -NH₂ group and water. In non-polar solvents, solubility decreases as the alkyl chain dominates intermolecular interactions. Kovats Retention Index data (polar: 1006–1020; non-polar: 712–744) further reflect its polarity-dependent chromatographic behavior .
Advanced Research Questions
Q. What is the experimental protocol for converting this compound to 1-aminopentane, and what are the critical reaction parameters?
The conversion involves three steps:
- Hydrolysis: this compound → hexanoic acid using acidic/basic conditions.
- Chlorination: Hexanoic acid → hexanoyl chloride (SOCl₂, 70–80°C).
- Ammonolysis: Hexanoyl chloride → hexanamide (excess NH₃), followed by reduction (LiAlH₄ or H₂/Pd) to 1-aminopentane. Key parameters include temperature control, reagent stoichiometry, and catalyst selection .
Q. What contradictions exist in occupational exposure limits (OELs) for this compound, and how should researchers address them?
Current OELs (6 ppmv) are based on surrogate data from propanenitrile. However, PAC-1 and PAC-2 values for this compound (established by the U.S. DOE) are significantly lower, suggesting the need for toxicological re-evaluation. Researchers should prioritize species-specific toxicity studies to resolve this discrepancy .
Q. How does microwave-assisted hydrolysis affect the activation energy of this compound hydrolysis compared to conventional methods?
Microwave irradiation reduces the apparent activation energy to 70 ± 3 kJ/mol by enhancing localized heating at the catalyst surface (ΔT ≈ +9 K). This method improves reaction efficiency and selectivity, particularly in heterogeneous catalytic systems .
Q. How does the partition coefficient (K₀) influence the extraction efficiency of this compound in stir bar sorptive extraction (SBSE)?
Extraction efficiency increases with K₀ values: this compound (K₀ = 1.82) exhibits higher sensitivity in SBSE compared to shorter-chain nitriles (e.g., acetonitrile, K₀ = -0.15). Longer alkyl chains enhance hydrophobic interactions with the polydimethylsiloxane coating, improving method detection limits (MDLs) .
Q. What methodological considerations arise when resolving discrepancies in structural isomer counts for C₅H₁₃N amines?
Discrepancies (e.g., 7 vs. 8 isomers) stem from ambiguous classification of primary/secondary amines or exclusion of stereoisomers. Researchers should use computational tools (e.g., molecular docking software) and IUPAC guidelines to systematically validate isomer counts .
Q. How do the polarity and molecular weight of this compound influence its gas chromatography (GC) retention behavior?
this compound’s retention time in GC correlates with its polarity (Kovats Index: 712–744 in non-polar columns) and molecular weight (97.16 g/mol). Semi-polar columns (Index: 1006–1020) yield better resolution for nitriles, aiding in analytical method optimization .
Properties
IUPAC Name |
hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILKHAQXUAOOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0060858 | |
Record name | Hexanenitrile | |
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Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |
Record name | Hexanenitrile | |
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Vapor Pressure |
2.85 [mmHg] | |
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CAS No. |
628-73-9, 68002-67-5 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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